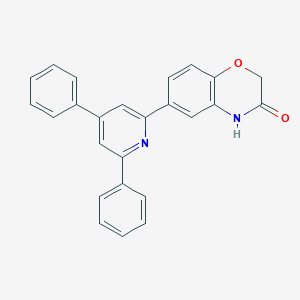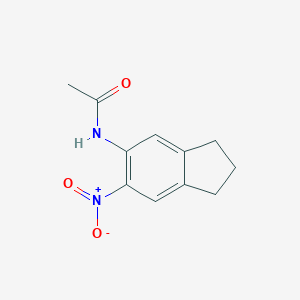
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide
Vue d'ensemble
Description
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is characterized by the presence of an acetamido group and a nitro group attached to an indan ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
One common synthetic route involves the nitration of indan to form 5-nitroindan, which is then acetylated to produce N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide. The reaction conditions typically involve the use of nitric acid for nitration and acetic anhydride for acetylation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparaison Avec Des Composés Similaires
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide can be compared with other similar compounds, such as:
5-Acetamido-2-nitroindan: Similar structure but with the nitro group in a different position.
6-Acetamido-5-nitroindan: Similar structure but with the acetamido and nitro groups swapped.
5-Nitroindan: Lacks the acetamido group, making it less complex.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
Clé InChI |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

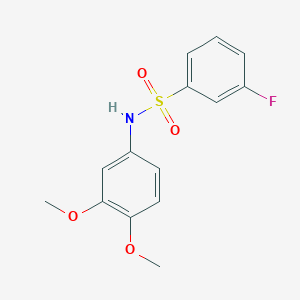
![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
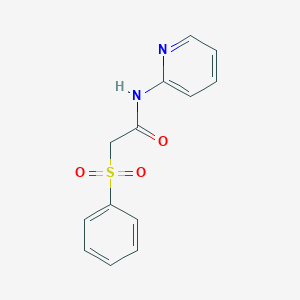
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
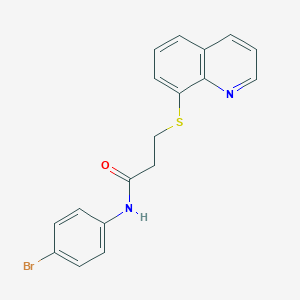
![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)


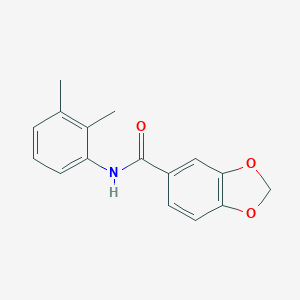
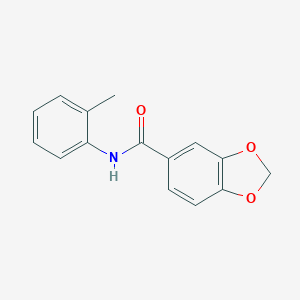
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
